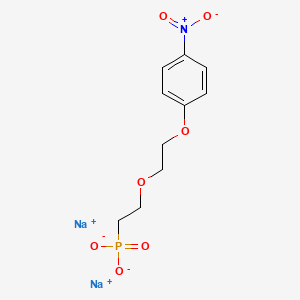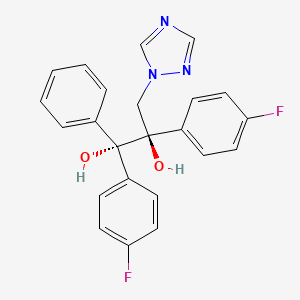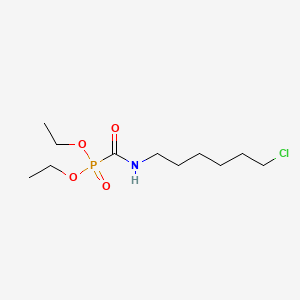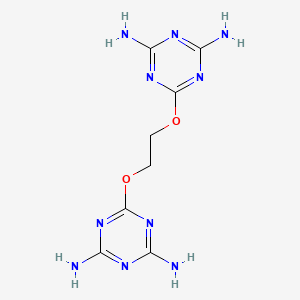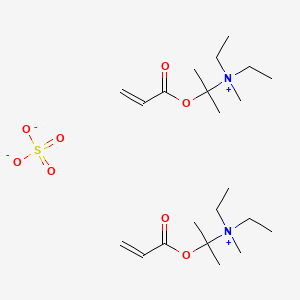
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate is a chemical compound with the molecular formula C11H22NO2.CH3O4S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate involves several steps. The primary synthetic route includes the reaction of diethylmethylamine with 1-methyl-1-((1-oxoallyl)oxy)ethyl chloride in the presence of a suitable solvent. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate can be compared with other similar compounds such as:
- Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium bromide
These compounds share similar structures but differ in their counterions, which can influence their properties and applications. This compound is unique due to its specific sulphate counterion, which can affect its solubility, reactivity, and overall behavior in different environments .
Propriétés
Numéro CAS |
93842-95-6 |
|---|---|
Formule moléculaire |
C22H44N2O8S |
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;sulfate |
InChI |
InChI=1S/2C11H22NO2.H2O4S/c2*1-7-10(13)14-11(4,5)12(6,8-2)9-3;1-5(2,3)4/h2*7H,1,8-9H2,2-6H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
LYHRLOGYIPIFEV-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(CC)C(C)(C)OC(=O)C=C.CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


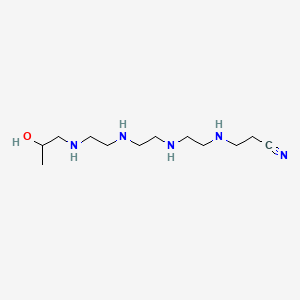



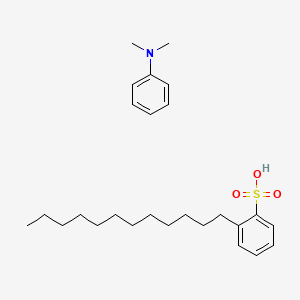
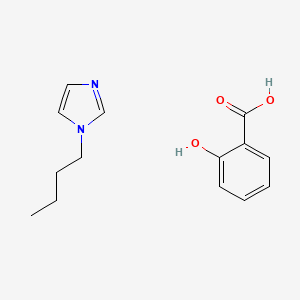


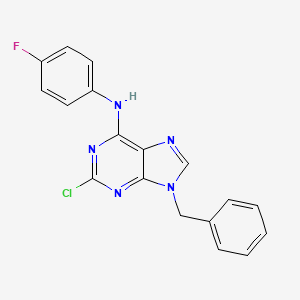
![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
